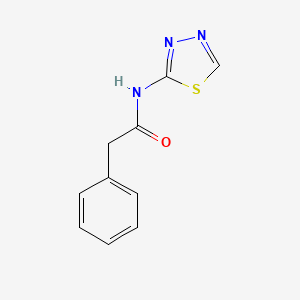

2-phenyl-N-(1,3,4-thiadiazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Phenyl-N-(1,3,4-Thiadiazol-2-yl)acetamid ist eine Verbindung, die zur Klasse der 1,3,4-Thiadiazol-Derivate gehört. Diese Verbindungen sind bekannt für ihre vielfältigen biologischen Aktivitäten, darunter antimikrobielle, antimykotische und krebshemmende Eigenschaften . Das Vorhandensein des Thiadiazolrings, der Schwefel- und Stickstoffatome enthält, trägt zu den einzigartigen chemischen und biologischen Eigenschaften der Verbindung bei .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Phenyl-N-(1,3,4-Thiadiazol-2-yl)acetamid beinhaltet typischerweise die Reaktion von Phenylessigsäurehydrazid mit Thiocarbonylverbindungen unter bestimmten Bedingungen. Ein gängiges Verfahren umfasst die Reaktion von Phenylessigsäurehydrazid mit Schwefelkohlenstoff in Gegenwart von Kaliumhydroxid, gefolgt von einer Cyclisierung mit Hydrazinhydrat zur Bildung des Thiadiazolrings . Die Reaktionsbedingungen umfassen oft das Rückflusskochen des Gemisches in Ethanol oder einem anderen geeigneten Lösungsmittel.

Industrielle Produktionsverfahren

Die industrielle Produktion von 1,3,4-Thiadiazol-Derivaten, einschließlich 2-Phenyl-N-(1,3,4-Thiadiazol-2-yl)acetamid, kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Endprodukts verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Phenyl-N-(1,3,4-Thiadiazol-2-yl)acetamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Der Thiadiazolring kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Die Reduktion der Verbindung kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid in Essigsäure oder Kaliumpermanganat in Wasser.

Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Sulfoxiden oder Sulfonen.

Reduktion: Bildung von Aminen oder Alkoholen.

Substitution: Bildung von substituierten Thiadiazol-Derivaten.

Wissenschaftliche Forschungsanwendungen

2-Phenyl-N-(1,3,4-Thiadiazol-2-yl)acetamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Medizin: Zeigt Potenzial als Krebsmittel aufgrund seiner Fähigkeit, bestimmte Proteinkinasen zu hemmen.

Industrie: Wird bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften verwendet.

Wirkmechanismus

Der Wirkmechanismus von 2-Phenyl-N-(1,3,4-Thiadiazol-2-yl)acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann Proteinkinasen hemmen, indem sie an die aktive Stelle bindet und so die Phosphorylierung von Zielproteinen blockiert. Diese Hemmung kann zur Störung zellulärer Signalwege führen, was letztendlich zum Zelltod führt . Der Thiadiazolring spielt eine entscheidende Rolle bei der Bindungsaffinität und Spezifität der Verbindung .

Wirkmechanismus

The mechanism of action of 2-phenyl-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit protein kinases by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in cell death . The thiadiazole ring plays a crucial role in the binding affinity and specificity of the compound .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-(5-Nitrothiazol-2-yl)-2-((5-((4-(Trifluormethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamid

- 4-(3-Nitro-4-methoxyphenyl)-1,2,3-thiadiazol

- 4-(2,5-Dimethoxy-3-nitrophenyl)-1,2,3-thiadiazol

Einzigartigkeit

2-Phenyl-N-(1,3,4-Thiadiazol-2-yl)acetamid ist aufgrund seines spezifischen Substitutionsschemas am Thiadiazolring einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Seine Fähigkeit, Proteinkinasen zu hemmen und antimikrobielle Aktivität zu zeigen, macht es zu einer wertvollen Verbindung für verschiedene Anwendungen in der wissenschaftlichen Forschung .

Eigenschaften

Molekularformel |

C10H9N3OS |

|---|---|

Molekulargewicht |

219.27 g/mol |

IUPAC-Name |

2-phenyl-N-(1,3,4-thiadiazol-2-yl)acetamide |

InChI |

InChI=1S/C10H9N3OS/c14-9(12-10-13-11-7-15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13,14) |

InChI-Schlüssel |

VRCPUIHHVMQIHP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NN=CS2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Naphthalen-2-yl-1H-[1,8]naphthyridin-4-one](/img/structure/B10842028.png)